molecular formula C14H9F2N3 B7539085 4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole

4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole

Cat. No.: B7539085
M. Wt: 257.24 g/mol
InChI Key: SDRMTRUEIOQSGY-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring substituted with a 2,4-difluorophenyl group and a phenyl group. The unique structural features of this compound contribute to its diverse chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzonitrile with phenylhydrazine in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products. Advanced techniques such as microwave-assisted synthesis and catalytic processes may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit distinct chemical and biological properties, expanding the compound’s utility in different applications .

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as lanosterol demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to the antifungal effects observed with this compound . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its activity in coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-difluorophenyl group enhances its lipophilicity and ability to interact with hydrophobic sites in biological targets. This compound’s versatility in undergoing various chemical reactions and forming stable complexes with metal ions further distinguishes it from other triazole derivatives .

Properties

IUPAC Name

4-(2,4-difluorophenyl)-3-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3/c15-11-6-7-13(12(16)8-11)19-9-17-18-14(19)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRMTRUEIOQSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CN2C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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